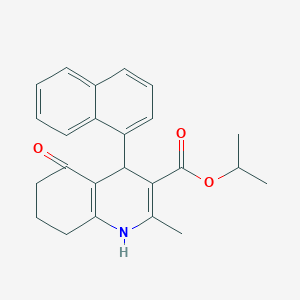
Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a naphthalene ring, a hexahydroquinoline core, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with isopropanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthalene ring and hexahydroquinoline core can participate in π-π stacking interactions, while the ester group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl-1-(naphthalen-1-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- 1-((Propan-2-ylideneamino)oxy)propan-2-yl-4-methylbenzenesulfonate
Uniqueness
Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the naphthalene ring and hexahydroquinoline core provides distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological interactions, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C24H25NO3 with a molecular weight of 375.5 g/mol. Its structure includes a naphthalene ring fused to a hexahydroquinoline core, characterized by the presence of a carboxylate ester group. This configuration enables various interactions with biological targets, which are crucial for its biological activity.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor . The compound's structure allows for π-π stacking interactions with aromatic amino acids in proteins and the formation of hydrogen bonds through the ester group. These interactions can modulate enzyme activity and receptor binding.
Table 1: Potential Enzyme Targets and Inhibition Mechanisms
| Enzyme/Target | Mechanism of Action | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Competitive inhibition | |
| Sirtuins | Inhibition through binding interactions | |
| Acetylcholinesterase | Dual binding site inhibition |
Anticancer Activity
A study evaluated the anticancer potential of similar quinoline derivatives and found that certain compounds exhibited significant anti-proliferative effects against various cancer cell lines. The mechanism was linked to the inhibition of specific enzymes involved in cancer progression . While direct studies on Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo have not been extensively published, the structural similarities suggest potential anticancer properties.
Anti-inflammatory Effects
Another research focus has been on the anti-inflammatory properties of quinoline derivatives. Compounds structurally related to Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo have shown efficacy in inhibiting nitric oxide production in lipopolysaccharide (LPS)-induced models . This suggests that similar mechanisms could be explored for the target compound.
Pharmacological Applications
Given its biological activity, Propan-2-yl 2-methyl-4-(naphthalen-1-yl)-5-oxo is positioned for several therapeutic applications:
- Cancer Therapy : Potential as an anticancer agent through enzyme inhibition.
- Anti-inflammatory Treatment : Possible use in managing inflammatory diseases by modulating nitric oxide levels.
- Neurological Disorders : The dual binding site mechanism at acetylcholinesterase suggests applications in neurodegenerative diseases.
Properties
Molecular Formula |
C24H25NO3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
propan-2-yl 2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H25NO3/c1-14(2)28-24(27)21-15(3)25-19-12-7-13-20(26)23(19)22(21)18-11-6-9-16-8-4-5-10-17(16)18/h4-6,8-11,14,22,25H,7,12-13H2,1-3H3 |
InChI Key |
ZIFXIGPCCUGMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC4=CC=CC=C43)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















